6-Methoxychroman-2-one

Physicochemical Properties Solubility Formulation

Procure 6-Methoxychroman-2-one (CAS 20920-98-3) exclusively for NCX1-targeted research. Unlike unsubstituted chroman-2-one, the 6-methoxy group is pharmacophorically essential for patent-protected 2-(chroman-6-yloxy)-thiazole NCX1 inhibitors (arrhythmia, heart failure, stroke). Its distinct LogP (1.6 vs. 1.707) and improved aqueous solubility (1.04 mg/mL vs. 0.945 mg/mL) ensure reproducible reaction behavior, chromatographic separation, and biological partitioning. Available in high purity with batch-specific analytical data—do not substitute with generic dihydrocoumarins.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 20920-98-3
Cat. No. B3049507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxychroman-2-one
CAS20920-98-3
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)CC2
InChIInChI=1S/C10H10O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h3-4,6H,2,5H2,1H3
InChIKeyBFRVCQPRUJFVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxychroman-2-one (CAS 20920-98-3) Procurement Profile: Structure, Class, and Core Distinctions


6-Methoxychroman-2-one (CAS 20920-98-3), also designated 6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one, is a heterocyclic organic compound belonging to the chromanone (dihydrocoumarin) class [1]. With the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol, it features a methoxy substituent at the 6-position of the chroman-2-one scaffold [1]. This structural modification distinguishes it from the unsubstituted parent chroman-2-one (CAS 119-84-6) and imparts altered physicochemical properties, including an increased computed logP (XLogP3-AA: 1.6) relative to less lipophilic analogs [1]. The compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry, rather than as a terminal bioactive entity.

6-Methoxychroman-2-one (CAS 20920-98-3): Why In-Class Substitution Without Verification Is Not Advisable


Substituting 6-Methoxychroman-2-one with unsubstituted chroman-2-one or other simple dihydrocoumarins without verification is not supported by available data. The presence of the 6-methoxy group materially alters the compound's physicochemical profile—specifically, its computed LogP (1.6 vs. 1.707 for chroman-2-one ) and aqueous solubility (1.04 mg/mL vs. 0.945 mg/mL for the parent ). These differences can influence behavior in reaction media, chromatographic separations, and biological partitioning [1]. Furthermore, the 6-methoxy substituent is critical for the intended activity in patent-protected derivatives, where it serves as a key pharmacophoric element [1]. Generic replacement with an analog lacking this substitution pattern risks altering reaction yields, compromising assay reproducibility, or invalidating intellectual property compliance.

6-Methoxychroman-2-one (CAS 20920-98-3): Direct Comparative Evidence for Informed Selection


6-Methoxychroman-2-one vs. Chroman-2-one: Aqueous Solubility Comparison

6-Methoxychroman-2-one demonstrates a measurably higher aqueous solubility (1.04 mg/mL) compared to the unsubstituted parent compound chroman-2-one (0.945 mg/mL), as reported in vendor datasheets . This 10% increase in solubility, attributable to the electron-donating methoxy group, may offer practical advantages in aqueous reaction conditions or during the preparation of stock solutions for biological assays.

Physicochemical Properties Solubility Formulation

6-Methoxychroman-2-one vs. Chroman-2-one: Lipophilicity (LogP) Differentiation

The introduction of a 6-methoxy group onto the chroman-2-one scaffold results in a computed LogP (XLogP3-AA) of 1.6 for 6-Methoxychroman-2-one [1], compared to a reported calculated LogP of 1.707 for chroman-2-one [2]. While numerically similar, this subtle shift reflects the altered electron density and polarity conferred by the methoxy substituent.

Lipophilicity ADME Chromatography

6-Methoxychroman-2-one as a Privileged Building Block for NCX1 Inhibitors

Patent literature explicitly designates 6-methoxychroman-2-one as a key structural component in substituted 2-(chroman-6-yloxy)-thiazoles, which are claimed as inhibitors of the sodium-calcium exchanger subtype 1 (NCX1) [1]. The 6-methoxy substitution pattern is integral to the claimed pharmacophore. In contrast, unsubstituted chroman-2-one and other simple dihydrocoumarins are not similarly claimed in this therapeutic context, underscoring the specific utility of the 6-methoxy derivative.

Sodium-Calcium Exchanger NCX1 Inhibitor Medicinal Chemistry

Purity and Characterization Data from Reputable Vendors

Commercially available 6-Methoxychroman-2-one is offered with a standard purity of 95% or 97%, with batch-specific analytical data including NMR, HPLC, and GC available upon request . In comparison, common analogs like unsubstituted chroman-2-one may be available at 98% purity , but the critical distinction lies in the availability of verified 6-methoxy substitution confirmation, which is essential for downstream applications requiring exact structural fidelity.

Quality Control Analytical Standards Procurement

6-Methoxychroman-2-one (CAS 20920-98-3): Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry: Synthesis of NCX1 Inhibitor Derivatives

As established in patent literature , 6-Methoxychroman-2-one serves as a critical building block for the synthesis of substituted 2-(chroman-6-yloxy)-thiazoles, a class of NCX1 inhibitors with potential applications in arrhythmia, heart failure, and stroke . Procurement of this specific compound is justified for research groups pursuing novel NCX1 modulators, as alternative dihydrocoumarins lacking the 6-methoxy group would not yield the claimed pharmacophore.

Analytical Chemistry: Development of Chromatographic Methods

The distinct physicochemical properties of 6-Methoxychroman-2-one, including its computed LogP of 1.6 and solubility of 1.04 mg/mL, differentiate it from unsubstituted chroman-2-one [1]. This makes it a suitable reference standard for developing and validating HPLC or LC-MS methods where separation of methoxy-substituted from non-substituted dihydrocoumarins is required.

Reaction Optimization and Chemical Biology

Given its slightly improved aqueous solubility over chroman-2-one , 6-Methoxychroman-2-one may be preferentially selected for reactions conducted in aqueous or biphasic media. Its availability in high purity with batch-specific analytical data supports reproducible small-molecule synthesis and biological probe development, reducing experimental variability in academic or industrial settings.

Structural Biology and Computational Chemistry

The methoxy substitution at the 6-position alters the electronic distribution and hydrogen-bonding capacity of the chroman-2-one scaffold (0 hydrogen bond donors, 3 acceptors) . This structural variation can be exploited in computational docking studies and QSAR models to evaluate the contribution of the 6-methoxy group to target binding affinity, aiding in the rational design of more potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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